3-(((4-(Aminomethyl)phenyl)methyl)amino)-2-hydroxypropyl neodecanoate
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Overview
Description
EINECS 299-095-1, also known as 1,3,5-Triazine-2,4,6-triamine, is a chemical compound that belongs to the class of triazines. This compound is widely recognized for its applications in various industrial and scientific fields. It is a white crystalline solid that is soluble in water and has a molecular formula of C3H6N6.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine can be synthesized through several methods. One common method involves the reaction of dicyandiamide with ammonia under high pressure and temperature. The reaction typically occurs in an aqueous medium and requires a catalyst to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of 1,3,5-Triazine-2,4,6-triamine often involves the use of large-scale reactors where dicyandiamide and ammonia are combined under controlled conditions. The reaction mixture is then subjected to purification processes to isolate the desired product. This method ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: It can be reduced to form amines and other related compounds.
Substitution: The triazine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include various substituted triazines, amines, and other nitrogen-containing compounds. These products have significant applications in different fields, including agriculture and pharmaceuticals.
Scientific Research Applications
1,3,5-Triazine-2,4,6-triamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the production of resins, adhesives, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine involves its interaction with various molecular targets. In biological systems, it can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The triazine ring structure allows it to interact with DNA and proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4-diamine: Similar in structure but with different functional groups.
1,3,5-Triazine-2,4,6-triol: Contains hydroxyl groups instead of amine groups.
1,3,5-Triazine-2,4,6-trithione: Contains sulfur atoms instead of nitrogen atoms.
Uniqueness
1,3,5-Triazine-2,4,6-triamine is unique due to its high nitrogen content and the versatility of its triazine ring. This allows it to participate in a wide range of chemical reactions and makes it valuable in various applications, from industrial production to scientific research.
Properties
CAS No. |
93843-16-4 |
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Molecular Formula |
C21H36N2O3 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
[3-[[4-(aminomethyl)phenyl]methylamino]-2-hydroxypropyl] 7,7-dimethyloctanoate |
InChI |
InChI=1S/C21H36N2O3/c1-21(2,3)12-6-4-5-7-20(25)26-16-19(24)15-23-14-18-10-8-17(13-22)9-11-18/h8-11,19,23-24H,4-7,12-16,22H2,1-3H3 |
InChI Key |
MTYKLOAVGCLBLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)OCC(CNCC1=CC=C(C=C1)CN)O |
Origin of Product |
United States |
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